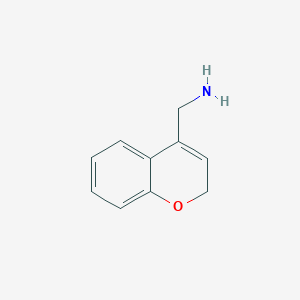

4-aminomethyl-2H-1-benzopyran

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2H-chromen-4-ylmethanamine |

InChI |

InChI=1S/C10H11NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5H,6-7,11H2 |

InChI Key |

WRQGQTBQEWMFLP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C2O1)CN |

Origin of Product |

United States |

Chemical Transformations and Derivatization of Aminomethylated 2h 1 Benzopyrans

Functionalization of the Aminomethyl Moiety

The primary amine of the 4-aminomethyl group is a nucleophilic center that readily participates in various reactions, allowing for the synthesis of a diverse array of derivatives.

Amidation and Alkylation Reactions

The primary amine functionality of aminomethylated benzopyrans is readily susceptible to acylation and alkylation, enabling the introduction of a wide variety of substituents.

Amidation: The formation of an amide bond is a common strategy to modify the aminomethyl group. This is typically achieved by reacting the primary amine with an acylating agent such as an acid chloride or a carboxylic acid activated with a coupling reagent. rsc.org This reaction transforms the basic amino group into a neutral amide linkage, which can alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. For instance, in related benzopyran systems, amides have been synthesized to explore their biological activities. A series of amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid were synthesized and evaluated as enzyme inhibitors. nih.gov While this example involves acylation of a different position and a coumarin (B35378) core, the fundamental reaction principle of forming an amide linkage is directly applicable to the 4-aminomethyl group.

The general scheme for amidation involves the reaction of the aminomethyl benzopyran with a carboxylic acid derivative, as shown in the table below.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-aminomethyl-2H-1-benzopyran | R-COCl (Acid Chloride) | 4-(acylaminomethyl)-2H-1-benzopyran | N-Acylation |

| This compound | (R-CO)₂O (Acid Anhydride) | 4-(acylaminomethyl)-2H-1-benzopyran | N-Acylation |

| This compound | R-COOH (Carboxylic Acid) + Coupling Agent (e.g., DCC, EDC) | 4-(acylaminomethyl)-2H-1-benzopyran | Amide Coupling |

Alkylation: N-alkylation of the aminomethyl group introduces alkyl substituents, leading to the formation of secondary or tertiary amines. This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. These modifications can significantly impact the basicity and steric profile of the nitrogen atom. In studies on related 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives, the amino group has been functionalized to create a library of compounds with diverse N-substituents. nih.govresearchgate.net These transformations highlight the utility of alkylation in generating structural diversity.

Formation of Substituted Amine Derivatives

Beyond simple amidation and alkylation, the aminomethyl group serves as a precursor for a wide range of other substituted amine derivatives, including sulfonamides, ureas, and guanidines.

In a study focused on creating a library of benzopyran derivatives, the amino group on a related scaffold was reacted with various building blocks to generate diverse functionalities. mdpi.com For example, reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates or isothiocyanates affords ureas and thioureas, respectively. These reactions are robust and allow for the introduction of a vast array of functional groups, enabling fine-tuning of the molecule's properties. A series of new 3-aminomethyl-5-alkoxy-3,4-dihydro-2H-1-benzopyran derivatives were prepared to evaluate their biological receptor affinity, demonstrating the importance of creating diverse amine derivatives. nih.gov

The following table summarizes the synthesis of various substituted amine derivatives from an aminomethyl precursor.

| Amine Precursor | Reagent | Derivative Class |

| This compound | R-SO₂Cl (Sulfonyl chloride) | Sulfonamide |

| This compound | R-N=C=O (Isocyanate) | Urea |

| This compound | R-N=C=S (Isothiocyanate) | Thiourea |

Modifications on the 2H-1-benzopyran Core Structure

In addition to modifying the aminomethyl side chain, the 2H-1-benzopyran nucleus itself can be chemically altered on both the phenyl and pyran rings to further diversify the molecular structure.

Introduction of Substituents on the Phenyl Ring

The aromatic phenyl portion of the benzopyran ring can be functionalized through various electrophilic aromatic substitution reactions or through modern cross-coupling methodologies. The nature and position of these substituents can profoundly influence the electronic properties and biological activity of the molecule. nih.gov

Research on related 3-amino-3,4-dihydro-2H-1-benzopyran structures has shown that substituents can be introduced at the 5-position. nih.govresearchgate.net For example, 5-alkoxy groups have been incorporated to study their effect on receptor binding affinity. nih.gov Similarly, structure-activity relationship studies on chromenes have indicated that electron-donating groups at the 7-position can enhance pharmacological activity. nih.gov The synthesis of 8-substituted 2H-benzopyrans has also been carried out on a solid-phase platform to explore novel derivatives. mdpi.com These examples demonstrate that positions 5, 6, 7, and 8 on the phenyl ring are viable targets for substitution, allowing for the introduction of groups like halogens, alkyl, alkoxy, and nitro groups.

| Position on Phenyl Ring | Type of Substituent | Potential Synthetic Method |

| 5, 7 | Alkoxy (e.g., -OCH₃) | Williamson Ether Synthesis on a phenol (B47542) precursor |

| 6, 8 | Halogen (e.g., -Cl, -Br) | Electrophilic Halogenation |

| 6, 8 | Nitro (-NO₂) | Nitration |

| Any | Aryl, Alkyl | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) on a halogenated precursor |

Structural Diversification of the Pyran Ring

The pyran ring of the 2H-1-benzopyran system contains a reactive double bond, offering opportunities for structural diversification.

One significant transformation is the Diels-Alder reaction , where the pyran ring system can act as a diene. Fused pyran-2-ones, which are structurally related to 2H-1-benzopyrans, have been shown to react with dienophiles like maleimides to form complex polycyclic isoindole derivatives. acs.org This type of [4+2] cycloaddition provides a powerful method for constructing new fused ring systems. wikipedia.org

Epoxidation of the double bond in the pyran ring, followed by regioselective ring-opening with nucleophiles, is another effective strategy for diversification. This approach was used in the solid-phase synthesis of a library of 3,4,6-trisubstituted benzopyran compounds, where an epoxide intermediate was opened by various amines and alcohols to install new functional groups at the 3- and 4-positions. mdpi.com

Furthermore, the pyran ring can undergo ring-opening and rearrangement reactions when treated with certain nucleophiles. clockss.orgresearchgate.net These transformations can lead to the formation of entirely different heterocyclic or carbocyclic systems, dramatically altering the core scaffold. clockss.org Computational studies have also explored the energetics of pyran ring-opening reactions, providing insight into the stability and reactivity of these systems. acs.org

Structure Activity Relationship Sar Studies of 4 Aminomethyl 2h 1 Benzopyran Derivatives

Impact of Aminomethyl Substituent Modifications on Biological Activity

Modifications to the aminomethyl group at the 4-position of the 2H-1-benzopyran scaffold have been shown to significantly influence the biological activity of these derivatives. The nature of the amine and the length of any associated alkyl chains are key determinants of potency and selectivity for various biological targets.

In a series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives designed as 5-HT1A receptor ligands, modifications of the extracyclic amino substituents were explored. It was found that compounds incorporating imido or sulfonamido functional groups, particularly with a four-methylene side chain, demonstrated superior affinity and selectivity. nih.gov This suggests that the electronic properties and steric bulk of the substituent on the amino group are crucial for receptor binding.

For derivatives of 6-aminomethyl-2-aryl-1-benzopyran-4-one, the nature of the amine substituent was also found to be a critical factor for their anti-inflammatory and antimicrobial activities. nih.govresearchgate.net Specific substitutions on the aminomethyl group led to compounds with potent biological effects, highlighting the importance of this functional group in the molecule's interaction with its biological targets. nih.gov

The following table summarizes the impact of various aminomethyl substituent modifications on the biological activity of 4-aminomethyl-2H-1-benzopyran derivatives:

| Aminomethyl Substituent Modification | Impact on Biological Activity | Reference |

| Imido or Sulfonamido Groups | Enhanced affinity and selectivity for 5-HT1A receptors | nih.gov |

| Specific Amine Substitutions | Potent anti-inflammatory and antimicrobial activities | nih.govresearchgate.net |

| Varied Aminoalkyl Side Chains | Influences antiplasmodial activity | mdpi.com |

Influence of Substituents on the Benzopyran Ring System on Biological Profile

Substituents on the benzopyran ring system of this compound derivatives play a pivotal role in modulating their biological profile. The position, type, and electronic nature of these substituents can significantly impact the compound's potency and selectivity.

For instance, in a study of trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, various substitutions on the benzopyran ring were found to yield compounds with marked vasodilator and antihypertensive activities. jlu.edu.cn This indicates that the electronic landscape of the aromatic portion of the molecule is a key determinant of its cardiovascular effects. The introduction of a methoxy (B1213986) group at the C-8 position of 2,2-dimethyl-2H-1-benzopyrans, however, led to a dramatic decrease in their activity as potassium channel activators, revealing an important site for biological activity. nih.gov

In the development of anti-inflammatory and analgesic agents based on the 6-aminomethyl-2-aryl-1-benzopyran-4-one scaffold, substitutions on the 2-aryl ring were systematically varied. nih.govresearchgate.net These modifications led to compounds with significant anti-inflammatory activity, comparable to that of ibuprofen. nih.gov This highlights the importance of the substitution pattern on the aryl group at the 2-position for this class of compounds.

Furthermore, the presence of halogen substituents on the benzopyran ring has been shown to influence the cyclization process during synthesis, which can indirectly affect the final biological activity of the derivatives. researchgate.net The nature of the halogen atom can impact the electronic properties and conformation of the molecule, thereby altering its interaction with biological targets.

The following table provides a summary of the influence of substituents on the benzopyran ring system on the biological profile of this compound derivatives:

| Benzopyran Ring Substituent | Impact on Biological Profile | Reference |

| Various Ring Substitutions | Marked vasodilator and antihypertensive activities | jlu.edu.cn |

| 8-Methoxy Group | Dramatic decrease in potassium channel activator activity | nih.gov |

| 2-Aryl Ring Substitutions | Significant anti-inflammatory and analgesic activity | nih.govresearchgate.net |

| Halogen Substituents | Influences synthetic pathways and can alter biological activity | researchgate.net |

Stereochemical Determinants of Activity

The stereochemistry of this compound derivatives is a critical factor in their biological activity. The spatial arrangement of substituents around chiral centers can significantly affect the affinity and efficacy of these compounds at their respective biological targets.

In the case of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives targeting 5-HT1A receptors, resolution of the racemic mixture revealed that the dextrorotatory enantiomers possessed superior affinity and selectivity. nih.gov This enantioselectivity underscores the importance of a specific three-dimensional orientation for optimal interaction with the receptor binding site.

The following table summarizes the stereochemical determinants of activity for this compound derivatives:

| Chiral Center | Enantiomer/Diastereomer | Impact on Biological Activity | Reference |

| 3-Amino Position | Dextrorotatory Enantiomer | Better affinity and selectivity for 5-HT1A receptors | nih.gov |

| Side Chain C-1' Position | (R)-Enantiomer | More potent antiplasmodial activity | mdpi.com |

Computational Approaches to SAR Elucidation

(Refer to Section 6.3 for detailed information on computational approaches to SAR elucidation).

Molecular Interactions and Biological Mechanisms of Aminomethylated 2h 1 Benzopyrans

Target Identification and Receptor Binding Affinities

Aminomethylated 2H-1-benzopyran derivatives have been investigated for their affinity towards several important G protein-coupled receptors (GPCRs) and ion channels, revealing a complex polypharmacological profile.

The benzopyran nucleus is a common feature in ligands targeting serotonin (B10506) receptors. Studies on related coumarin (B35378) (a benzopyran-2-one) structures have demonstrated high-affinity binding to both 5-HT1A and 5-HT2A receptors. For instance, a series of novel arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) were synthesized and evaluated for their receptor affinity. Several of these compounds displayed high affinity for 5-HT1A receptors, with dissociation constants (Ki) in the low nanomolar range.

Notably, compounds where the coumarin moiety was linked to a piperazine (B1678402) ring containing specific substituents, such as a bromo or methoxy (B1213986) group in the ortho position of the phenyl ring, were identified as potent 5-HT1A receptor antagonists. This suggests that the substitution pattern on the aminomethyl portion of a 4-aminomethyl-2H-1-benzopyran could be critical in defining its functional activity at serotonin receptors. The interaction is thought to involve key amino acid residues within the receptor's binding pocket, influenced by the length of the alkyl linker and the nature of the aromatic substituent.

| Compound Derivative (Coumarin-based) | 5-HT1A Receptor Affinity (Ki, nM) |

| 4a | 0.9 |

| 6a | 0.5 |

| 10a | 0.6 |

| 3b | 0.9 |

| 6b | 1.5 |

| 10b | 1.0 |

Data derived from studies on arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin.

Derivatives of the 4H-1-benzopyran-4-one scaffold have been shown to possess significant dopaminergic activity. Research into a series of [(arylpiperazinyl)alkoxy]-4H-1-benzopyran-4-ones has revealed that these compounds can act as either dopamine (B1211576) (DA) agonists or antagonists, depending on the substitution of the arylpiperazine group.

Specifically, compounds with an unsubstituted aryl portion on the piperazine moiety tend to act as DA autoreceptor agonists. In contrast, the introduction of substituents on the aryl group appears to confer DA antagonist properties. One particular derivative, 7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-4H-1-benzopyran-4-one, was identified as a highly selective DA autoreceptor agonist. This was confirmed through various assays, including [3H]haloperidol binding, inhibition of spontaneous locomotor activity, and reduction of brain DA synthesis. These findings highlight the potential for this compound derivatives to modulate dopaminergic neurotransmission, with the specific nature of the amine substituent being a key determinant of their pharmacological action.

The benzopyran structure is a well-established pharmacophore for openers of ATP-sensitive potassium (K-ATP) channels. These channels play a crucial role in cellular excitability and are important targets in cardiovascular and metabolic diseases.

A study on the benzopyran derivative CL-065 (trans-3-acetamido-2,2-dimethyl-4-hydrox-3,4-dihydro-2H-1-benzopyran-6-carbonitrile) demonstrated its function as a K-ATP channel opener. In anesthetized spontaneously hypertensive rats, intravenous administration of CL-065 led to a dose-dependent reduction in mean arterial pressure. This hypotensive effect was blocked by glibenclamide, a specific K-ATP channel blocker. Furthermore, in isolated rat thoracic aorta, CL-065 induced dose-dependent vasodilation, an effect that was competitively antagonized by glibenclamide. The mechanism involves the activation of K-ATP channels, leading to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of vascular smooth muscle. This indicates that aminomethylated 2H-1-benzopyrans could similarly modulate K-ATP channels, with potential therapeutic applications.

| K-ATP Channel Opener | Vasorelaxant Potency (EC50, µM) |

| Cromakalim | 0.083 |

| CL-065 | 0.17 |

| Nicorandil | 4.5 |

EC50 values for phenylephrine-induced vasoconstriction in isolated thoracic aorta.

Enzyme Inhibition Mechanisms

In addition to receptor interactions, aminomethylated 2H-1-benzopyrans have been explored for their potential to inhibit key enzymes involved in cellular signaling and inflammation.

Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Its deregulation is implicated in the development and progression of cancer. The benzopyran scaffold has been utilized in the design of Src kinase inhibitors.

For example, the orally available Src inhibitor AZD0530 has shown potent antimigratory and anti-invasive effects in preclinical studies. The antiproliferative activity of AZD0530 varies between cell lines, with IC50 values ranging from 0.2 to over 10 µM. Another potent Src inhibitor demonstrated a Ki value of 44 nM. These inhibitors typically act by competing with ATP for binding to the kinase domain of the enzyme, thereby preventing the phosphorylation of its substrates and disrupting downstream signaling pathways. This suggests that appropriately substituted this compound derivatives could be developed as effective Src kinase inhibitors.

| Src Kinase Inhibitor | Inhibitory Potency |

| AZD0530 | IC50: 0.2 - >10 µM (in vitro, cell-dependent) |

| Compound 4 | Ki: 44 nM (biochemical assay) |

Data from various studies on Src inhibitors.

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators like leukotrienes. Inhibition of these enzymes is a therapeutic strategy for inflammatory diseases.

Research has shown that 7-substituted coumarin derivatives can effectively inhibit 5-lipoxygenase (5-LOX). In one study, certain derivatives containing a benzothiazole (B30560) ring exhibited potent in vitro 5-LOX inhibition. For instance, a compound with a chlorine atom at the C6-position of the benzothiazole ring (compound 33) and another with a methoxy group at the same position (compound 35) were identified as the most potent inhibitors. Kinetic studies revealed that these compounds may act via a mixed or non-competitive type of inhibition. Furthermore, hybrid molecules combining flavan (B184786) (a benzopyran derivative) and chalcone (B49325) structures have also been identified as lipoxygenase inhibitors. These findings indicate that the 2H-1-benzopyran core, when appropriately functionalized, can serve as a scaffold for the development of novel LOX inhibitors.

| 7-Substituted Coumarin Derivative | 5-LOX Inhibition (IC50, µM) |

| Compound 33 | 2.1 |

| Compound 35 | 2.8 |

In vitro 5-LOX enzyme inhibition study.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov The inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

While direct studies on this compound are limited, research on related benzopyran structures, such as coumarins, suggests a potential for COX inhibition. Certain prenylated coumarins have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes, with IC50 values ranging from 34 to 56 μM. ebi.ac.uk The mechanism of inhibition for some NSAIDs involves interactions with key amino acid residues in the COX active site, such as Arg-120, Tyr-385, and Ser-530. nih.gov For instance, the carboxylate group of some acidic NSAIDs can form hydrogen bonds with Tyr-385 and Ser-530, leading to enzyme inhibition. nih.gov It is plausible that the aminomethyl group of this compound could engage in similar interactions within the COX active site, although further research is needed to confirm this hypothesis.

Table 1: COX Inhibition by Related Benzopyran Compounds Data extracted from referenced studies on related benzopyran structures.

| Compound Class | Target Enzyme(s) | Reported IC50 Range | Reference |

|---|

Cholinesterase Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. mdpi.comnih.gov

Derivatives of 2-benzoylhydrazine-1-carboxamides have been investigated as dual inhibitors of both AChE and BChE. nih.gov The inhibitory activity of these compounds is influenced by their structural features, with some derivatives showing IC50 values in the micromolar range. nih.gov Molecular docking studies suggest that these inhibitors may bind non-covalently near the catalytic triad (B1167595) of the enzymes. nih.gov Similarly, the natural alkaloid boldine (B1667363) has been shown to inhibit both AChE and BChE, with IC50 values of 372 μmol/l and 321 μmol/l, respectively. nih.gov The proposed mechanism for boldine involves interaction with the anionic subsite of the enzymes. nih.gov

Given that the aminomethyl moiety can carry a positive charge at physiological pH, it is conceivable that this compound could interact with the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of cholinesterases, a mechanism observed for other dual-target inhibitors. mdpi.com This interaction could potentially inhibit the enzymatic activity, suggesting a role for this compound in modulating cholinergic neurotransmission.

Table 2: Cholinesterase Inhibition by Various Compounds

| Compound/Class | Target Enzyme(s) | Reported IC50 Values | Reference |

|---|---|---|---|

| 2-Benzoylhydrazine-1-carboxamides | AChE, BChE | 44–100 µM (AChE), from 22 µM (BChE) | nih.gov |

Antiviral Entry Inhibition Mechanisms (e.g., Filoviruses)

Filoviruses, such as Ebola and Marburg viruses, are responsible for severe and often fatal hemorrhagic fevers. researchgate.net A critical step in their life cycle is the entry into host cells, which is mediated by the viral glycoprotein (B1211001) (GP). mdpi.com Small molecules that can inhibit this entry process are promising antiviral therapeutic candidates. nih.govdtic.mil

Research has identified 4-(aminomethyl)benzamides as potent inhibitors of filovirus entry. researchgate.netnih.gov These compounds have shown broad-spectrum activity against both Ebola and Marburg viruses, with some derivatives exhibiting EC50 values below 10 μM. nih.gov The mechanism of action is believed to involve direct binding to the viral GP, which in turn blocks GP-mediated membrane fusion. nih.gov The terminal amine group of these small molecules has been found to be crucial for their pan-filovirus activity. uic.edu This suggests that the aminomethyl group of this compound could play a similar role in interacting with the viral glycoprotein, potentially disrupting the conformational changes required for viral entry into the host cell.

Table 3: Antiviral Activity of 4-(Aminomethyl)benzamide Derivatives

| Virus | Compound Class | Mechanism of Action | Reported EC50 | Reference |

|---|---|---|---|---|

| Ebola Virus | 4-(Aminomethyl)benzamides | GP-mediated entry inhibition | < 10 μM | nih.gov |

Antimicrobial Action Pathways

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzopyran derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govresearchgate.net

Specifically, 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Certain compounds in this series were found to be active against Staphylococcus aureus, Escherichia coli, Rhizopus oryza, and Penicillium citrum with a minimum inhibitory concentration (MIC) of 10 μg/mL. nih.gov The mechanism of action for benzopyran derivatives can vary, but it is often associated with the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of hydroxylic groups on the benzopyran scaffold has been correlated with increased antibacterial effect. nih.gov The aminomethyl group in this compound could enhance its interaction with the negatively charged components of microbial cell walls, contributing to its potential antimicrobial properties.

Table 4: Antimicrobial Activity of 6-Aminomethyl-1-benzopyran-4-one Derivatives

| Microorganism | Compound Class | Reported MIC | Reference |

|---|---|---|---|

| Staphylococcus aureus | 6-aminomethyl-2-aryl-1-benzopyran-4-ones | 10 μg/mL | nih.gov |

| Escherichia coli | 6-aminomethyl-2-aryl-1-benzopyran-4-ones | 10 μg/mL | nih.gov |

| Rhizopus oryza | 6-aminomethyl-2-aryl-1-benzopyran-4-ones | 10 μg/mL | nih.gov |

Anti-inflammatory Modulatory Effects

In addition to direct enzyme inhibition, aminomethylated 2H-1-benzopyrans may exert anti-inflammatory effects through various modulatory pathways. A series of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives have been shown to possess a high degree of anti-inflammatory activity, with some compounds exhibiting over 75% of the activity of the standard drug ibuprofen. nih.gov Other 2H-1-benzopyran derivatives isolated from Chaenomeles sinensis have demonstrated potent anti-neuroinflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, with IC50 values around 17-19 μM. koreascience.kr

The anti-inflammatory actions of these compounds may be linked to the modulation of inflammatory signaling pathways and the reduction of lipid peroxidation. nih.gov The aminomethyl group could influence the molecule's ability to interact with cellular targets involved in the inflammatory cascade, thereby downregulating the production of pro-inflammatory mediators.

Table 5: Anti-inflammatory Activity of Aminomethylated Benzopyran Derivatives

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| 6-aminomethyl-2-aryl-1-benzopyran-4-ones | Carrageenan-induced rat paw edema | >75% activity of ibuprofen | nih.gov |

Anticancer Mechanisms at the Molecular Level

The benzopyran-4-one skeleton is considered a "privileged scaffold" in drug discovery and has been utilized in the design of novel anticancer agents. mdpi.com Derivatives of this scaffold have shown a variety of pharmacological properties, including the ability to inhibit cancer cell proliferation and induce apoptosis. mdpi.comchapman.edu

The anticancer mechanisms of benzopyran derivatives are multifaceted and can involve the modulation of cell proliferation pathways. Some 3-substituted benzopyran-4-one derivatives have been identified as potential anticancer agents through biological screening on various cancer cell lines. mdpi.com Furthermore, aminomethyl compounds derived from eugenol, which shares structural similarities with the benzopyran scaffold, have demonstrated in vivo anticancer activity in a fibrosarcoma model. nih.gov

At the molecular level, potential anticancer mechanisms for this compound could include the inhibition of topoisomerases and telomerase.

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. nih.gov Topoisomerase inhibitors can trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death. wikipedia.orgnih.govembopress.org These agents are effective anticancer drugs due to the high replicative rate of cancer cells. nih.gov The planar benzopyran ring system could potentially intercalate into DNA, while the aminomethyl group could interact with the enzyme, a mechanism seen in other topoisomerase poisons. nih.gov

Telomerase Inhibition: Telomerase is a ribonucleoprotein that maintains telomere length, which is crucial for the unlimited proliferative capacity of cancer cells. embopress.orgnih.gov Inhibition of telomerase can lead to telomere shortening, proliferation arrest, and apoptosis. embopress.orgnih.gov Non-nucleosidic compounds have been designed as selective telomerase inhibitors. embopress.org It is plausible that this compound could interact with the telomerase enzyme or the G-quadruplex structures in telomeric DNA, thereby inhibiting its function and limiting cancer cell proliferation.

Table 6: Anticancer Potential of Benzopyran and Related Structures

| Compound Class | Activity | Potential Mechanism(s) | Reference |

|---|---|---|---|

| Benzopyran-4-one-isoxazole hybrids | Antiproliferative, Pro-apoptotic | Inhibition of cell proliferation, Induction of apoptosis | mdpi.comchapman.edu |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties. For benzopyran derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute global reactivity descriptors. researchgate.netresearchgate.netnih.gov These descriptors help in understanding the chemical reactivity and stability of the molecule. researchgate.net

Key global reactivity parameters derived from the energies of the frontier molecular orbitals include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

A lower chemical hardness and a higher electrophilicity index generally suggest higher reactivity. researchgate.netchemrxiv.org These calculations provide a theoretical framework for predicting how 4-aminomethyl-2H-1-benzopyran might behave in chemical reactions.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Global electrophilic nature of the molecule. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. nih.gov For a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile, DFT calculations determined the EHOMO and ELUMO to be -6.354 eV and -2.712 eV, respectively, resulting in an energy gap of 3.642 eV. nih.gov This value indicates significant reactivity. nih.gov The distribution of these orbitals across the this compound scaffold would reveal the most probable sites for nucleophilic and electrophilic attacks.

| Orbital | Energy (eV) for a related Benzopyran nih.gov | Role in Reactivity |

|---|---|---|

| HOMO | -6.354 | Electron donation (Nucleophilicity) |

| LUMO | -2.712 | Electron acceptance (Electrophilicity) |

| Energy Gap (ΔE) | 3.642 | Indicates chemical reactivity and stability |

Intermolecular interactions are crucial for understanding the crystal packing of this compound and its interactions with biological targets.

Hydrogen Bonding: The presence of the aminomethyl group (-CH₂NH₂) and the oxygen atom in the pyran ring makes this compound capable of acting as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the nitrogen and oxygen lone pairs). These interactions play a significant role in stabilizing molecular conformations and mediating interactions within crystal lattices or at protein binding sites. researchgate.netmdpi.comucla.eduresearchgate.net

| Interaction Type | Participating Groups on this compound | Significance |

|---|---|---|

| Hydrogen Bond (Donor) | N-H of the aminomethyl group | Stabilizes crystal packing and ligand-receptor complexes. |

| Hydrogen Bond (Acceptor) | Nitrogen and Oxygen atoms | Crucial for molecular recognition. |

| π-π Stacking | Benzene (B151609) ring of the benzopyran core | Contributes to binding affinity with aromatic residues in proteins. |

| Cation-π Interaction | Protonated aminomethyl group and aromatic rings | Strong non-covalent interaction in biological systems. cambridgemedchemconsulting.com |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential tools for predicting how a molecule will interact with biological macromolecules and for exploring its conformational landscape.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. youtube.comyoutube.com This method is crucial in structure-based drug design for identifying potential lead compounds and understanding their mechanism of action. youtube.com For compounds in the benzopyran class, docking studies have been used to investigate their interactions with enzymes like cyclooxygenase-2 (COX-2), revealing key binding site residues. researchgate.netlongdom.org

In a typical docking study involving this compound, the molecule would be placed into the binding site of a target protein. A scoring function then calculates the binding affinity (often expressed in kcal/mol), and the lowest energy poses are analyzed. youtube.com This analysis reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues (e.g., Tyrosine, Serine). researchgate.net Such studies can predict how the aminomethyl group and the benzopyran scaffold contribute to binding and selectivity. nih.gov

| Parameter | Description | Example Finding for Benzopyran Class researchgate.net |

|---|---|---|

| Binding Affinity (kcal/mol) | Predicts the strength of the ligand-protein interaction; more negative values indicate stronger binding. | Varies depending on the specific derivative and target protein. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | Shows how the molecule fits into the active site cavity. |

| Key Interacting Residues | Specific amino acids in the protein that form bonds or contacts with the ligand. | Importance of Tyr-361 and Ser-516 in the COX-2 active site. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The 2H-1-benzopyran structure contains a dihydropyran ring which is not planar and can adopt various conformations, such as half-chair or boat forms. The specific conformation is influenced by the substituents on the ring.

For this compound, a critical aspect of its conformation is the orientation of the aminomethyl group at the C4 position. This group can be in either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is crucial, as the spatial orientation of the aminomethyl group will dictate its ability to form key interactions within a protein's binding pocket. Sterically demanding substituents can "lock" the ring into a preferred conformation, which can be a key strategy in designing molecules with higher affinity and selectivity. nih.gov Computational methods can be used to calculate the energy of different conformers and determine the most stable, low-energy structures that are likely to be biologically active.

Quantitative Structure-Activity Relationship (QSAR) Modeling.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. nih.govmdpi.com

Predictive Models for Biological Efficacy

In the study of this compound and its analogs, 3D-QSAR models have been developed to predict their biological efficacy, particularly their antiplasmodial activity. One such study focused on a series of natural-product-inspired aminoalkyl-substituted 1-benzopyrans. mdpi.com Utilizing the comparative molecular field analysis (CoMFA) approach, a predictive 3D-QSAR model was generated for a dataset of 52 related compounds. researchgate.net

The developed model demonstrated significant internal and external predictive power. researchgate.net The statistical significance of the model was validated through various parameters, indicating its robustness in forecasting the antiplasmodial activity of compounds within this chemical class. researchgate.net The insights derived from this model are crucial for understanding the structural requirements for enhanced biological activity.

The CoMFA model highlighted the importance of both steric and electrostatic fields in influencing the antiplasmodial activity of these benzopyran derivatives. researchgate.net The graphical representations from the model, in the form of contour maps, provide a visual guide for structural modifications that are likely to lead to increased efficacy. researchgate.net For instance, the model indicated regions where bulky substituents would be favorable (steric interactions) and areas where positive or negative electrostatic potentials would enhance activity. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Model Type | Comparative Molecular Field Analysis (CoMFA) | Provides insights into the steric and electrostatic interactions influencing biological activity. |

| Dataset Size | 52 congeneric compounds | A substantial number of compounds were used to build and validate the model. |

| Key Findings | The model revealed specific regions where steric bulk and particular electrostatic charges positively or negatively impact antiplasmodial activity. | This information guides the rational design of more potent derivatives. |

| Validation | The model showed excellent internal and good external predictive power. | Indicates the reliability and robustness of the QSAR model for predicting the activity of new compounds. |

Pharmacophore Development

Pharmacophore modeling is a crucial component of drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com For the broader class of benzopyran derivatives, pharmacophore models have been developed to elucidate the key structural motifs responsible for their interaction with various biological targets.

While a specific pharmacophore model for this compound is not extensively documented in publicly available literature, studies on related benzopyran structures provide valuable insights. For instance, a study on benzopyranes and benzopyrano[3,4b] researchgate.netnih.govoxazines as inhibitors of P-glycoprotein identified a pharmacophore model consisting of one hydrogen-bond donor, two hydrogen-bond acceptors, and two hydrophobic groups. nih.govnih.gov The spatial arrangement and the distances between these features were found to be critical for the inhibitory activity. nih.govnih.gov

Another study focusing on benzopyran derivatives as selective COX-2 inhibitors generated a four-point pharmacophore hypothesis (AAAR), which included two hydrogen bond acceptors and two aromatic ring sites. researchgate.net This model, coupled with 3D-QSAR, provided a comprehensive understanding of the structural requirements for COX-2 inhibition. researchgate.net

These examples from the broader benzopyran class illustrate the common practice of identifying key pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings as being critical for biological activity. It is plausible that a pharmacophore model for this compound would also feature a combination of these elements, with the aminomethyl group potentially acting as a hydrogen bond donor or an ionizable feature, and the benzopyran core contributing to hydrophobic and aromatic interactions.

| Benzopyran Derivative Class | Identified Pharmacophoric Features | Associated Biological Target |

|---|---|---|

| Benzopyranes and Benzopyrano[3,4b] researchgate.netnih.govoxazines nih.govnih.gov | - One H-bond donor

| P-glycoprotein |

| Selective COX-2 Inhibitors researchgate.net | - Two hydrogen bond acceptors

| Cyclooxygenase-2 (COX-2) |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of "4-aminomethyl-2H-1-benzopyran." By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For "this compound," the spectrum would exhibit characteristic signals for the aromatic protons on the benzopyran ring, the methylene (B1212753) protons of the aminomethyl group, and the protons on the dihydropyran ring. The aromatic protons would typically appear in the downfield region (around 6.5-8.0 ppm), while the aliphatic protons would be found in the upfield region. The coupling patterns between adjacent protons would further aid in assigning the specific protons to their positions in the molecule.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of "this compound" would show distinct signals for each unique carbon atom. The chemical shifts would be indicative of the type of carbon (aromatic, aliphatic, or attached to a heteroatom). Aromatic carbons generally resonate in the range of 110-160 ppm, while the methylene carbons would appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may not represent experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 115 - 135 |

| CH₂ (aminomethyl) | ~3.8 - 4.2 | ~45 - 50 |

| CH₂ (dihydropyran) | ~2.5 - 3.0 | ~25 - 35 |

| Quaternary C (aromatic) | - | 120 - 160 |

| C-O (dihydropyran) | - | ~65 - 75 |

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For "this compound," the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation of the molecular ion would likely involve cleavage of the aminomethyl group, leading to characteristic fragment ions. The fragmentation pattern can serve as a "fingerprint" for the molecule, aiding in its identification. Predicted mass-to-charge ratios for adducts of a similar compound, 4-(aminomethyl)-6-methyl-2H-1-benzopyran-2-one hydrochloride, include [M+H]⁺ at m/z 190.08626 and [M+Na]⁺ at m/z 212.06820. uni.lu

Table 2: Potential Mass Spectrometry Fragments for this compound Note: These are potential fragmentation patterns and their observation would depend on the ionization technique used.

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₁NO | 161 |

| [M-NH₂]⁺ | C₁₀H₉O | 145 |

| [M-CH₂NH₂]⁺ | C₉H₇O | 131 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage in the benzopyran ring (around 1000-1300 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Benzopyran Ring | C-O Stretch | 1000 - 1300 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of "this compound" from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating components of a mixture. For the analysis of "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase.

Fluorescence detection is a highly sensitive and selective detection method that can be used for compounds that are naturally fluorescent or can be chemically modified to become fluorescent. sdiarticle4.com Since "this compound" possesses a primary amine group, it can be readily derivatized with a fluorogenic reagent to enhance its detection by fluorescence. This pre-column derivatization step significantly improves the sensitivity and selectivity of the analysis. nih.govdoi.org The choice of derivatization reagent and HPLC conditions would be optimized to achieve the best separation and detection of the derivatized analyte.

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For the HPLC analysis of "this compound" with fluorescence detection, several derivatization reagents that react with primary amines can be utilized. sdiarticle4.com

Commonly used fluorogenic derivatization reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. sdiarticle4.comthermoscientific.fr

Fluorescamine: Reacts rapidly with primary amines to form fluorescent pyrrolinone products. sdiarticle4.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts. sdiarticle4.comthermoscientific.fr

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent derivatives. sdiarticle4.comthermoscientific.fr

The selection of the appropriate derivatization reagent depends on factors such as reaction kinetics, stability of the derivative, and the specific requirements of the HPLC method.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal structural information, including bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group symmetry.

For a molecule like this compound, obtaining a single crystal suitable for XRD analysis is a primary objective in its solid-state characterization. The process involves growing a high-quality crystal, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined.

While specific crystallographic data for this compound is not available in the cited literature, the analysis of related benzopyran structures provides a framework for the type of information that would be obtained. For instance, in the crystal structure of a substituted benzopyran derivative, key parameters are meticulously reported. These typically include:

Crystallographic Data: Crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Molecular Geometry: Torsion angles and the planarity of the benzopyran ring system.

Intermolecular Interactions: Hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice.

An illustrative example of crystallographic data for a hypothetical crystal of this compound hydrochloride is presented in the interactive table below. This data is based on typical values observed for similar organic hydrochloride salts and serves to demonstrate the nature of the expected findings.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1085.2 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.350 |

Other Advanced Characterization Techniques

Beyond single-crystal XRD, other techniques are vital for a comprehensive understanding of the solid-state properties of this compound, particularly for analyzing polycrystalline powders and assessing thermal behavior.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is an indispensable tool for the characterization of bulk crystalline materials. It is used to identify crystalline phases, assess sample purity, and investigate polymorphism—the ability of a compound to exist in multiple crystalline forms. Each crystalline form of a substance produces a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph.

The PXRD analysis of a powdered sample of this compound would involve exposing it to an X-ray beam and recording the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram would display a series of peaks at characteristic 2θ values, corresponding to the different lattice planes of the crystal structure.

A hypothetical PXRD peak list for a crystalline form of this compound is provided in the interactive table below. This data illustrates how PXRD results are typically presented.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 18.8 | 4.72 | 78 |

| 21.1 | 4.21 | 95 |

| 25.6 | 3.48 | 62 |

| 28.9 | 3.09 | 33 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is widely used to investigate thermal events such as melting, crystallization, and solid-solid phase transitions. nih.gov

For this compound, a DSC analysis would provide critical information about its melting point and thermal stability. The sample would be heated at a constant rate in a controlled atmosphere, and the heat flow would be monitored. An endothermic peak on the DSC thermogram would indicate a melting event, with the peak maximum corresponding to the melting point of the substance. The presence of multiple thermal events could suggest the existence of different polymorphs or the presence of solvates.

A summary of hypothetical DSC data for this compound is presented in the following interactive table, showcasing the key thermal properties that would be determined.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |

| Melting | 155.2 | 158.5 | 120.4 |

Future Research Directions and Translational Perspectives

Advancements in Synthetic Strategies for Complex Analogues

The creation of novel 4-aminomethyl-2H-1-benzopyran analogues with enhanced complexity and functional diversity is paramount for expanding their therapeutic utility. Future synthetic efforts will likely move beyond traditional methods to embrace more sophisticated and efficient strategies.

A significant area of advancement lies in the transition-metal-catalyzed C-H functionalization of the benzopyran core. researchgate.netuniversityofgalway.ie This approach allows for the direct introduction of various substituents onto the aromatic ring or the pyran moiety, bypassing the need for pre-functionalized starting materials and thus streamlining the synthesis of complex derivatives. researchgate.netyale.edu Such methods offer high regioselectivity and functional group tolerance, which are critical for building structurally diverse compound libraries. researchgate.net

Furthermore, the use of multicomponent reactions (MCRs) is set to revolutionize the synthesis of these scaffolds. rsc.orgthieme-connect.comrsc.org Isocyanide-based MCRs, for instance, provide a rapid, one-pot method to construct highly substituted benzopyran derivatives from simple precursors, demonstrating high atom economy and procedural simplicity. rsc.orgrsc.orgresearchgate.net These reactions are environmentally friendly and avoid the need for intermediate isolation, making them ideal for high-throughput synthesis. rsc.orgresearchgate.net Solid-phase parallel synthesis techniques are also being employed to construct large, drug-like libraries of 2H-1-benzopyran derivatives for screening. semanticscholar.org

These advanced synthetic routes will enable the exploration of previously inaccessible chemical space, leading to the generation of analogues with fine-tuned properties and novel substitution patterns.

Exploration of Novel Biological Targets and Mechanistic Pathways

While this compound derivatives have been investigated for their effects on established targets like serotonin (B10506) and dopamine (B1211576) receptors, a significant future direction is the identification of novel biological targets and the elucidation of new mechanisms of action. nih.govnih.gov Phenotypic screening of diverse benzopyran libraries against various cell lines and disease models can uncover unexpected therapeutic activities. researcher.life

Recent studies have highlighted the potential of benzopyran derivatives to modulate complex diseases through novel mechanisms. For example, certain analogues have been shown to target cancer cell metabolism and survival pathways by dually inhibiting key redox enzymes like thioredoxin reductase (TrxR) and glutathione (B108866) reductase (GSHR). researcher.lifenih.gov This multitarget approach could overcome the limitations of single-target drugs, particularly in complex diseases like cancer. nih.gov Other research has pointed towards their potential as potassium channel activators, inhibitors of cyclin-dependent kinase-2 (CDK-2) for breast cancer, and as multifunctional agents for Alzheimer's disease by inhibiting enzymes like BACE1 and cholinesterases. japsonline.comnih.govnih.gov The anti-neuroinflammatory activity of some 2H-1-benzopyran derivatives has also been noted, suggesting their potential in treating neurodegenerative disorders. koreascience.kr

Future work will involve target deconvolution studies to identify the specific proteins or pathways responsible for the observed biological effects. This will deepen the understanding of their therapeutic potential and open up new avenues for drug development for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. nih.govchemrxiv.org

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the design and optimization of this compound analogues. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. patsnap.com

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are already being used to design and screen virtual libraries of benzopyran derivatives. globalresearchonline.netresearchgate.net These techniques predict the binding affinity of compounds to specific biological targets, allowing researchers to prioritize the synthesis of the most promising candidates. globalresearchonline.netresearchgate.net For instance, docking studies have been used to investigate the interaction of 4-phenyl-4H-chromene analogues with anticancer targets like tubulin and estrogen receptors, and 4-aryl-4H-chromene derivatives with CDK-2. japsonline.comglobalresearchonline.netresearchgate.net

Future applications will involve more advanced AI algorithms for de novo drug design, where computers generate entirely new molecular structures optimized for specific biological activities and pharmacokinetic properties. Virtual screening of massive chemical databases using pharmacophore models can rapidly identify novel compounds with the desired benzopyran scaffold. frontiersin.org This computational-first approach significantly reduces the time and cost associated with the early stages of drug discovery, enabling a more efficient exploration of the chemical space around the this compound core.

| Computational Technique | Application in 2H-1-Benzopyran Research | Key Findings/Goals |

| Molecular Docking | Predicting binding modes and affinities of analogues to protein targets (e.g., CDK-2, tubulin, estrogen receptors). japsonline.comglobalresearchonline.net | Identification of key interactions; prioritization of compounds for synthesis; guiding structural modifications. globalresearchonline.net |

| QSAR Modeling | Developing mathematical models that correlate chemical structure with biological activity. researchgate.net | Predicting the activity of unsynthesized compounds; identifying structural features crucial for potency. researchgate.net |

| Virtual Screening | Searching large compound databases for molecules containing the benzopyran scaffold that fit a pharmacophore model. frontiersin.org | Rapid identification of novel hit compounds from vast chemical libraries for further investigation. frontiersin.org |

| ADME Prediction | In silico assessment of Absorption, Distribution, Metabolism, and Excretion properties of designed analogues. japsonline.com | Early identification of compounds with favorable drug-like properties, reducing late-stage attrition. patsnap.com |

Development of Aminomethylated 2H-1-benzopyrans as Molecular Probes and Chemical Tools

The unique photophysical properties of the 2H-1-benzopyran (chromene) scaffold make it an excellent candidate for the development of molecular probes and chemical tools for biological research. aip.orgresearchgate.net By attaching specific recognition moieties or reactive groups, the core structure can be transformed into sensors for detecting biologically relevant analytes or imaging specific cellular components. aip.orgresearchgate.net

Research has demonstrated the utility of chromene-based fluorescent probes for sensing thiols, various ions, and for bioimaging. aip.orgresearchgate.net For example, the "thiol-chromene" click reaction enables the selective and rapid detection of thiols through a distinct fluorescent signal. researchgate.net Other derivatives have been designed to detect specific metal ions, such as Th⁴⁺, and have been successfully used for bioimaging in organisms like Caenorhabditis elegans. nih.gov The inherent biological compatibility of the benzopyran structure is a significant advantage in these applications. researchgate.net

Future research will focus on creating more sophisticated probes by:

Integrating Near-Infrared (NIR) Fluorophores: To allow for deeper tissue imaging. researchgate.net

Developing "Off-On" Switching Mechanisms: Where the probe only becomes fluorescent upon interaction with its specific target, reducing background noise. rsc.org

Targeting Specific Organelles: By incorporating moieties that direct the probe to mitochondria, the nucleus, or other subcellular locations.

These advanced chemical tools will provide powerful means to visualize and study complex biological processes in real-time within living cells and organisms, furthering our understanding of health and disease at the molecular level. rsc.org

Scaffold Hopping and Lead Optimization Strategies

In the quest for improved drug candidates, scaffold hopping and lead optimization are critical strategies that will be increasingly applied to the this compound series.

Lead optimization is an iterative process of refining a promising "lead" compound to enhance its therapeutic profile. patsnap.com For benzopyran derivatives, this involves making systematic structural modifications to improve potency, selectivity, and pharmacokinetic (ADME) properties while minimizing toxicity. patsnap.comnih.gov For example, researchers have successfully improved the water solubility of benzopyran-based inhibitors by introducing morpholine-containing side chains, a modification that enhances their drug-like characteristics without sacrificing activity. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, guiding chemists on which parts of the molecule to modify. patsnap.com

Future work will utilize both of these strategies to evolve the current generation of active this compound compounds into viable clinical candidates. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 4-aminomethyl-2H-1-benzopyran, and how can their efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Michael addition or cyclization reactions. For example, substituted benzopyrans are often prepared by reacting 2-hydroxybenzaldehyde derivatives with appropriate amines under acidic or basic conditions. Optimization involves adjusting catalysts (e.g., piperidine for base catalysis) and solvents (e.g., ethanol or isopropanol). Reaction temperature (80–100°C) and time (6–24 hours) significantly influence yield. Monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are standard .

- Example Conditions :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 80 | 65–75 |

| HCl (cat.) | Isopropanol | Reflux | 85–90 |

Q. How can FT-IR and NMR spectroscopy validate the structure of this compound derivatives?

- Methodological Answer :

- FT-IR : Confirm the presence of key functional groups:

- N-H stretch (3400–3300 cm⁻¹ for primary amines).

- C=O stretch (1660–1680 cm⁻¹ for chromone derivatives).

- Aromatic C=C (1500–1600 cm⁻¹) .

- NMR :

- ¹H NMR : Look for protons adjacent to the amino group (δ 3.2–3.8 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR : The carbonyl carbon typically appears at δ 170–180 ppm.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (GHS Category 2/2A).

- Work under fume hoods to prevent inhalation (respiratory irritation, GHS Category 3).

- Store in sealed containers at –20°C to ensure stability .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Electron-donating groups (e.g., –OCH₃) on the benzopyran ring enhance nucleophilic attack at the 2-position by stabilizing transition states. Computational studies (DFT) can model charge distribution, while Hammett plots correlate substituent σ values with reaction rates. For example, methoxy-substituted derivatives show 20% faster kinetics compared to nitro-substituted analogs .

Q. What strategies resolve contradictions in spectral data for structurally similar benzopyran derivatives?

- Methodological Answer :

- Cross-validate using complementary techniques (e.g., HRMS for molecular formula confirmation).

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental IR/NMR with simulated spectra (software: Gaussian, ACD/Labs). Discrepancies in carbonyl peaks (e.g., 1665 vs. 1699 cm⁻¹) may arise from hydrogen bonding or crystallinity differences .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced biological activity?

- Methodological Answer :

- Step 1 : Screen analogs for antimicrobial/anticancer activity (e.g., MIC assays).

- Step 2 : Use QSAR models to link substituents (e.g., –NH₂, –CH₃) to activity.

- Step 3 : Modify the aminomethyl group to improve lipophilicity (ClogP) or hydrogen bonding (e.g., –NHAc).

- Case Study : 4-Aminomethyl derivatives with –CF₃ substituents show 10-fold higher antifungal activity (IC₅₀ = 2 µM) .

Q. What mechanistic insights explain the role of leaving groups in this compound synthesis?

- Methodological Answer : Sulfinyl groups (e.g., –SO) are superior leaving groups compared to sulfides (–S–) due to their lower bond dissociation energy. In the synthesis of 2-amino derivatives, sulfinyl intermediates undergo elimination at lower temperatures (refluxing isopropanol, 36 hours) with 85% yield. Mechanistic studies (kinetic isotope effects, trapping experiments) confirm a concerted E2 pathway .

Data Analysis and Experimental Design

Q. How to design experiments for optimizing the catalytic efficiency in benzopyran synthesis?

- Methodological Answer :

- DOE Approach : Vary catalyst loading (0.1–10 mol%), solvent polarity (hexane to DMF), and temperature (60–120°C).

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.

- Case Study : A central composite design identified 5 mol% piperidine in ethanol at 85°C as optimal (yield = 88%, R² = 0.92) .

Q. What statistical methods are suitable for analyzing biological activity data of benzopyran derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.